3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine
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Overview
Description
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine is a compound that belongs to the class of silyl-protected amines This compound is characterized by the presence of a tert-butyldiphenylsilyl group attached to a pyridin-2-amine moiety via a methylene bridge The silyl group serves as a protective group, which can be removed under specific conditions to reveal the free amine
Preparation Methods
The synthesis of 3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine typically involves the protection of the amine group of pyridin-2-amine with a tert-butyldiphenylsilyl group. This can be achieved through the reaction of pyridin-2-amine with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The silyl group can be removed under reductive conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the silyl group is replaced by other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids under palladium catalysis.
Scientific Research Applications
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine depends on its specific applicationThe molecular targets and pathways involved vary depending on the specific context in which the compound is used .
Comparison with Similar Compounds
3-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]-2-pyridinamine can be compared with other silyl-protected amines and pyridine derivatives:
3-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-amine: Similar in structure but with a dimethylsilyl group instead of a diphenylsilyl group.
3-((Trimethylsilyloxy)methyl)pyridin-2-amine: Contains a trimethylsilyl group, which is smaller and less bulky than the tert-butyldiphenylsilyl group.
Pyridin-2-amine: The parent compound without any silyl protection, which is more reactive and less stable compared to its silyl-protected derivatives.
Properties
Molecular Formula |
C22H26N2OSi |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]pyridin-2-amine |
InChI |
InChI=1S/C22H26N2OSi/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-24-21(18)23/h4-16H,17H2,1-3H3,(H2,23,24) |
InChI Key |
OUCUPQIQIROYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=C(N=CC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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